1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of boronate esters. These compounds are characterized by a five-membered ring structure that includes boron, oxygen, and carbon atoms. The presence of the fluorophenoxy group and the tetramethyl substituents makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
It is known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as an organoboron compound, likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process is known as transmetalation .
Biochemical Pathways
It is known that organoboron compounds, in general, are involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in organic synthesis and are widely used in the synthesis of various organic compounds .
Result of Action
As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds . These reactions are fundamental in organic synthesis and can result in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a catalyst . Furthermore, the stability of organoboron compounds can be influenced by factors such as temperature, light, and the presence of moisture .
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronate ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the boronate ester to its corresponding borane.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Biology: The compound’s boron-containing structure makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is explored for its potential in drug design and development, particularly in creating boron-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar compounds to 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- include other boronate esters such as:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique fluorophenoxy group in 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- provides distinct chemical properties, making it particularly useful in specific reactions and applications.
Properties
IUPAC Name |
2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXURVMGDDYIRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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